molecular formula C₁₅H₂₄Cl₂N₂ B560137 ORY-1001(trans) CAS No. 1431326-61-2

ORY-1001(trans)

Número de catálogo B560137
Número CAS: 1431326-61-2
Peso molecular: 303.27
Clave InChI: UCINOBZMLCREGM-RNNUGBGQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Reactions Analysis

ORY-1001(trans) has been shown to induce H3K4me2 accumulation on KDM1A target genes . This suggests that it interacts with these genes and modifies their methylation status, which is a key chemical reaction involved in its mechanism of action.

Aplicaciones Científicas De Investigación

  • Treatment of Acute Leukemia : ORY-1001 is shown to be effective in the treatment of acute leukemia. It induces blast differentiation, reduces leukemic stem cell capacity in acute myeloid leukemia (AML), and exhibits synergy with standard-of-care drugs. It has shown promising results in extending survival in mouse models of T cell acute leukemia (Maes et al., 2018).

  • Clinical Trials for AML : ORY-1001 is being evaluated in clinical trials for patients with leukemia and solid tumors. It has shown potential in overcoming the differentiation block in AML, with promising in vitro and in vivo findings (Bose & Konopleva, 2018).

  • Pharmacokinetics and Pharmacodynamics in Leukemia : A phase I study assessed the safety, pharmacokinetics, and pharmacodynamics of ORY-1001 in patients with relapsed or refractory acute leukemia. The study provided important insights into the dosing, safety, and preliminary activity of ORY-1001 in this patient population (Somervaille et al., 2016).

  • Application in Lung Cancer : ORY-1001 has been found to suppress cell growth and induce apoptosis in lung cancer by regulating the Warburg effect and controlling Hexokinases 2 (HK2) expression. This highlights its potential beyond leukemia treatment (Lu et al., 2018).

  • Impact on Triple Negative Breast Cancer : ORY-1001 inhibits proliferation and promotes apoptosis in triple-negative breast cancer cells by inactivating the androgen receptor. This suggests its potential use in treating aggressive subtypes of breast cancer (Wang, Zhang, & Sun, 2021).

Direcciones Futuras

ORY-1001(trans) is currently being evaluated in clinical trials for patients with leukemia and solid tumors . The results of these trials will provide valuable insights into the safety, efficacy, and potential therapeutic applications of ORY-1001(trans). Furthermore, ORY-1001(trans) exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors, which suggests potential for combination therapies .

Propiedades

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCINOBZMLCREGM-RNNUGBGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iadademstat dihydrochloride

CAS RN

1431303-72-8
Record name Iadademstat dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IADADEMSTAT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
L Zhao, YT Duan, P Lu, ZJ Zhang… - Current Topics in …, 2018 - ingentaconnect.com
Epigenetics is defined as the stable and heritable alternations in gene expression without changing the DNA nucleotide sequence. The initiation and progression of cancer result from …
Number of citations: 43 www.ingentaconnect.com
I vitro Activity, I vivo Activity
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.